Dioptase: A Comprehensive Technical Guide to its Crystal Structure and Lattice Parameters
Dioptase: A Comprehensive Technical Guide to its Crystal Structure and Lattice Parameters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioptase is a vibrant emerald-green to bluish-green copper cyclosilicate mineral, prized by collectors for its intense coloration and well-formed crystals. Beyond its aesthetic appeal, the unique crystal structure of dioptase offers a compelling subject for scientific investigation. Its composition is represented by the chemical formula CuSiO₃·H₂O, or more precisely as Cu₆Si₆O₁₈·6H₂O[1][2]. This technical guide provides an in-depth analysis of the crystal structure and lattice parameters of dioptase, supported by experimental data and methodologies.
Crystal Structure and Properties
Dioptase crystallizes in the trigonal crystal system, belonging to the rhombohedral (3) crystal class[1][3]. The fundamental building block of its structure is the [Si₆O₁₈]¹²⁻ ring, classifying it as a cyclosilicate. These rings are interconnected by copper ions (Cu²⁺)[1][4][5].
The coordination environment of the copper ions is a key feature of the dioptase structure. Each copper ion is octahedrally coordinated by six oxygen atoms. Four of these oxygen atoms are part of the silicate (B1173343) tetrahedra, occupying the equatorial positions of the CuO₆ octahedra. The remaining two axial positions are occupied by oxygen atoms from water molecules[2]. This arrangement of edge-sharing CuO₆ octahedra creates a continuous three-dimensional framework[2]. The presence of copper ions is responsible for the mineral's striking green color[5].
Data Presentation: Lattice Parameters and Crystallographic Data
The crystallographic data for dioptase has been determined through single-crystal X-ray diffraction studies. The key parameters are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Crystal System | Trigonal | [1][3] |
| Crystal Class | Rhombohedral (3) | [1] |
| Space Group | R-3 (No. 148) | [1][6] |
| Lattice Parameters | a = 14.566 Å | [1][6] |
| c = 7.778 Å | [1][6] | |
| α = 90° | [6] | |
| β = 90° | [6] | |
| γ = 120° | [6] | |
| Unit Cell Volume (V) | 1429.15 ų (Calculated) | |
| Formula Units (Z) | 18 (for CuSiO₃·H₂O) | [1] |
Experimental Protocols
The determination of the crystal structure and lattice parameters of dioptase is primarily achieved through single-crystal X-ray diffraction (XRD). The following provides a detailed, generalized methodology for such an experiment.
Crystal Selection and Mounting
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Selection: A high-quality, single crystal of dioptase, free from significant defects, twinning, or inclusions, is selected under a polarizing microscope. The ideal crystal size for conventional laboratory XRD instruments is typically in the range of 100-300 micrometers in all dimensions.
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Mounting: The selected crystal is carefully mounted on the tip of a thin glass fiber or a specialized cryo-loop using a minimal amount of adhesive (e.g., epoxy or oil). The mounted crystal is then affixed to a goniometer head.
Data Collection
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Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.
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Unit Cell Determination: An initial set of diffraction images (typically a few frames at different orientations) is collected to locate the diffraction spots. The positions of these spots are used by the instrument's software to determine the preliminary unit cell parameters and the crystal's orientation matrix.
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Full Data Collection: A complete sphere of diffraction data is then collected by rotating the crystal through a series of angles (omega and phi scans). The detector records the intensities and positions of the diffracted X-ray beams. Data is typically collected at a controlled temperature (e.g., room temperature or cryo-cooled to ~100 K) to minimize thermal vibrations of the atoms.
Data Reduction and Structure Solution
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Integration: The raw diffraction images are processed to integrate the intensities of each reflection and to correct for experimental factors such as polarization, Lorentz factor, and absorption.
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Structure Solution: The corrected diffraction data is used to solve the crystal structure. For a known mineral like dioptase, the previously determined structure can be used as a starting model. For a new structure, methods like Patterson or direct methods are employed to determine the initial positions of the atoms in the unit cell.
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Structure Refinement: The atomic positions, site occupancies, and displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.
Mandatory Visualization
Caption: A simplified 2D representation of the Dioptase crystal structure, highlighting the [Si₆O₁₈] silicate rings and the coordination of copper ions with oxygen atoms from the silicate framework and water molecules.
Caption: A logical workflow diagram illustrating the key stages of single-crystal X-ray diffraction, from the experimental setup to the final determination of the crystal structure.
